

UE2343: A Technical Overview of a Brain-Penetrant 11β-HSD1 Inhibitor

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Compound of Interest		
Compound Name:	UE2343	
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Abstract

UE2343, also known as Xanamem and emestedastat, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, **UE2343** effectively reduces cortisol levels within specific tissues, including the brain. This targeted action has positioned **UE2343** as a therapeutic candidate for neurological and metabolic disorders where excess cortisol is implicated, such as Alzheimer's disease and major depressive disorder. This document provides a comprehensive technical overview of **UE2343**, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic data, and a detailed description of its associated signaling pathway.

Chemical Structure and Properties

UE2343 is a novel, orally bioavailable, and brain-penetrant small molecule. Its chemical and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	[(1R,5S)-3-hydroxy-3- pyrimidin-2-yl-8- azabicyclo[3.2.1]octan-8-yl]-[5- (1H-pyrazol-4-yl)thiophen-3- yl]methanone	[1][2]
Synonyms	Xanamem, Emestedastat, UE- 2343	[1][2][3]
Molecular Formula	C19H19N5O2S	[1]
Molar Mass	381.45 g/mol	[1][2]
CAS Number	1346013-80-6	[1]

Mechanism of Action and Signaling Pathway

UE2343's primary mechanism of action is the inhibition of the 11β -HSD1 enzyme.[3][4][5] This enzyme is highly expressed in the liver, adipose tissue, and crucially, in the central nervous system, including the hippocampus.[3] 11β -HSD1 catalyzes the conversion of inactive cortisone to physiologically active cortisol, a key glucocorticoid hormone involved in the stress response and regulation of various metabolic and cognitive processes.[3][6]

Elevated levels of cortisol in the brain have been associated with cognitive impairment and the progression of neurodegenerative diseases like Alzheimer's.[3][7] By inhibiting 11β-HSD1, **UE2343** reduces the intracellular production of cortisol in the brain without significantly altering systemic cortisol levels.[4][7] This targeted reduction of brain cortisol is hypothesized to mitigate the detrimental effects of glucocorticoid excess on neuronal function, potentially improving cognitive outcomes.[7]

The signaling pathway influenced by **UE2343** is depicted in the following diagram:





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UE2343 inhibits 11β-HSD1, blocking cortisol production.

Pharmacological Properties Pharmacokinetics

Clinical studies in healthy human subjects have characterized the pharmacokinetic profile of **UE2343**.

Parameter	Value	Condition	Source
Terminal Half-life (t1/2)	10 - 14 hours	Multiple doses	[4][5][7][8]
Time to Maximum Plasma Concentration (T _{max})	3.5 - 4 hours	Single oral dose	[7]
Brain Penetration	Concentrations in CSF were 33% of free plasma levels	Following multiple doses	[4][5][7][8]
Peak CSF Concentration	9-fold greater than the UE2343 IC₅o	Following multiple doses	[4][5][8]
Mean CSF Concentration	69.8 ng/mL (range: 41.2 to 99.9 ng/mL)	35 mg twice daily for 4 days	[3]

Pharmacodynamics

The pharmacodynamic effects of **UE2343** have been assessed through biomarkers of 11β -HSD1 inhibition.



Parameter	Observation	Dose	Source
Urinary Tetrahydrocortisols/Tet rahydrocortisone Ratio	Reduced, indicating maximal 11β-HSD1 inhibition in the liver	10 mg and above	[4][5][7][8]
Plasma Adrenocorticotropic Hormone (ACTH)	Elevated (marker of systemic enzyme inhibition)	10 mg and above	[4][5][8]
Plasma Cortisol	Unchanged	10 mg and above	[4][5][8]

Experimental Protocols

The following provides a summary of the methodologies employed in the key clinical studies of **UE2343**.

Single and Multiple Ascending Dose Studies

Objective: To determine the safety, pharmacokinetic, and pharmacodynamic characteristics of **UE2343** in healthy human subjects.[4][5][8]

Methodology:

- Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies.[3][4]
- Participants: Healthy male and female subjects.[7]
- Single Ascending Dose Cohorts: 2, 5, 10, 18, 25, and 35 mg of **UE2343** administered orally.
- Multiple Ascending Dose Cohorts: 10, 20, and 35 mg of UE2343 or placebo administered twice daily for 9.5 days.[3][7]
- Pharmacokinetic Sampling: Plasma samples were collected at predetermined time points to measure UE2343 concentrations.[7]



 Pharmacodynamic Assessments: Urinary tetrahydrocortisols/tetrahydrocortisone ratio and plasma ACTH levels were measured.[4][7]

Cerebrospinal Fluid (CSF) Study

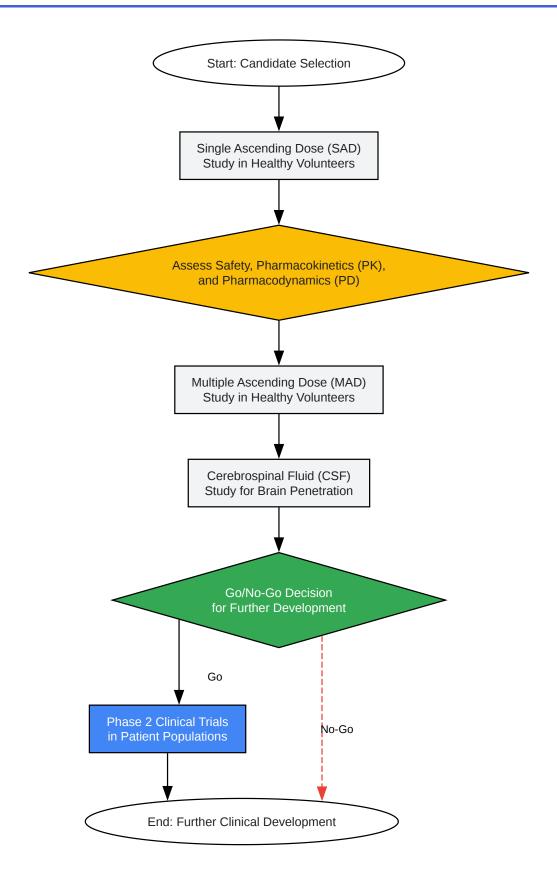
Objective: To confirm the brain penetration of UE2343.[3]

Methodology:

- Participants: Healthy male subjects.[7]
- Dosing Regimen: 35 mg of **UE2343** administered twice daily for 4 days.[3][7]
- CSF and Plasma Sampling: A single CSF sample was collected 5 hours post-final dose, corresponding to the plasma T_{max}. Plasma pharmacokinetic samples were also taken.[7]
- Analysis: **UE2343** concentrations in both CSF and plasma were determined.[3]

The workflow for the clinical evaluation of **UE2343** is illustrated below:





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Clinical development workflow for **UE2343**.



Conclusion

UE2343 is a well-characterized, brain-penetrant inhibitor of 11β-HSD1 with a favorable pharmacokinetic and pharmacodynamic profile in early clinical studies. Its ability to selectively reduce cortisol levels in the brain without altering systemic concentrations makes it a promising therapeutic agent for a range of neurological and metabolic disorders. The data presented in this technical guide provide a solid foundation for further research and development of **UE2343**.

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